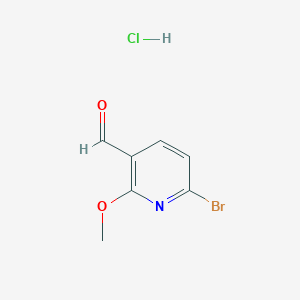
(2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is a chiral compound characterized by the presence of a 4-chlorophenyl group, a trifluoromethyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde, trifluoroacetic acid, and methylmagnesium bromide.
Grignard Reaction: The first step involves the formation of a Grignard reagent by reacting methylmagnesium bromide with 4-chlorobenzaldehyde to form a secondary alcohol.
Oxidation: The secondary alcohol is then oxidized to a ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Aldol Condensation: The ketone undergoes an aldol condensation with trifluoroacetic acid to form the desired β-hydroxy acid.
Hydrogenation: Finally, the β-hydroxy acid is hydrogenated to yield (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and the development of chiral catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with enzymes and receptors are of particular interest, especially in the context of drug discovery.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(4-Bromophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- (2R,3R)-2-(4-Methylphenyl)-4,4,4-trifluoro-3-methylbutanoic acid
- (2R,3R)-2-(4-Fluorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid
Uniqueness
Compared to its analogs, (2R,3R)-2-(4-Chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain proteins.
Properties
Molecular Formula |
C11H10ClF3O2 |
|---|---|
Molecular Weight |
266.64 g/mol |
IUPAC Name |
(2R,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid |
InChI |
InChI=1S/C11H10ClF3O2/c1-6(11(13,14)15)9(10(16)17)7-2-4-8(12)5-3-7/h2-6,9H,1H3,(H,16,17)/t6-,9-/m1/s1 |
InChI Key |
BTJLFNFALJKDSE-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)Cl)C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


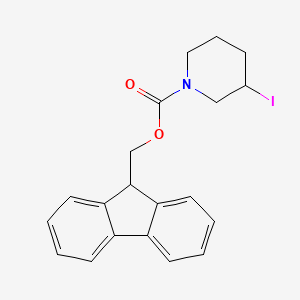
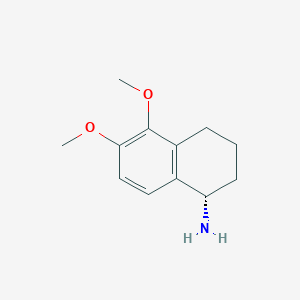
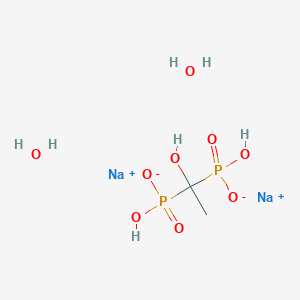
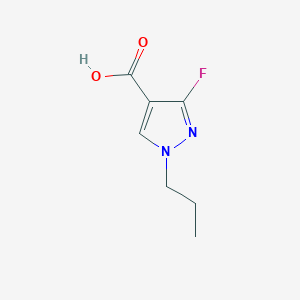
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
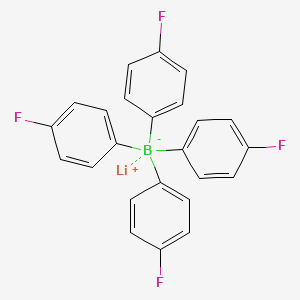
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)
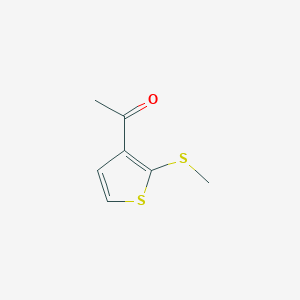
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
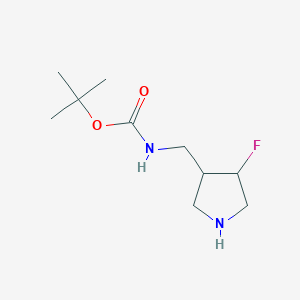
![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)
